(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
Description
Properties
IUPAC Name |
(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-12(17)9-6-10-11(9)14(19)16(13(10)18)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H2,15,17)/t9-,10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNWBFHBWFBWNN-MXWKQRLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the intramolecular cyclization of suitable precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often facilitated by the presence of leaving groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of bicyclic compounds that have been investigated for their pharmacological properties. Research has indicated that derivatives of 3-azabicyclo[3.2.0]heptanes can serve as valuable building blocks in the design of novel therapeutics.
Case Study: Drug Discovery
A study highlighted the rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes as attractive building blocks for drug discovery. This synthesis method employs readily available chemicals and demonstrates the versatility of these compounds in developing new pharmaceuticals . The structural framework allows for the modification of functional groups, which can enhance bioactivity and selectivity against specific biological targets.
Catalytic Applications
The compound's unique bicyclic structure makes it a candidate for various catalytic applications, particularly in organic synthesis.
Case Study: Organocatalysis
Research has explored the use of 1,3,2-diazaphospholenes as organocatalysts in metal-free transformations. While not directly related to (1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide, the principles of using bicyclic structures in catalysis can be applied to enhance reaction efficiency and selectivity . The potential for this compound to act as a catalyst or catalyst precursor opens avenues for sustainable chemistry practices.
Synthetic Methodologies
The compound has been utilized in various synthetic methodologies that aim to create complex molecular architectures.
Case Study: Photochemical Synthesis
A notable approach involves photochemical reactions that utilize this compound as a scaffold for cycloaddition reactions. These reactions can lead to the formation of novel tricyclic scaffolds that are crucial for developing drug-like libraries . The modular nature of these synthetic pathways allows chemists to explore a wide array of derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
The table below compares the target compound with structurally related bicyclo[3.2.0]heptane derivatives:
Key Observations:
Core Scaffold : All compounds share a bicyclic framework but differ in ring substituents and functionalization. For example, Meropenem and Oxacillin retain the β-lactam ring critical for antibiotic activity, whereas the target compound replaces the lactam with a 2,4-dioxo system .
Substituents :
- The benzyl group in the target compound contrasts with the hydroxyethyl (Meropenem) or isoxazolyl (Oxacillin) groups in antibiotics, suggesting divergent binding mechanisms .
- The carboxamide at position 6 may enhance stability compared to the carboxylate groups in β-lactams, which are prone to hydrolysis .
Antibiotic Activity
- Meropenem and Oxacillin exhibit potent antibacterial activity by inhibiting penicillin-binding proteins (PBPs). Their β-lactam rings undergo acylation of bacterial transpeptidases .
Stability and Degradation
Biological Activity
(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure with a carboxamide functional group. Its molecular formula is , and it has a molecular weight of 273.28 g/mol. The compound's structure can be represented as follows:
Enzyme Interactions
Research indicates that this compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Its unique structure allows it to act as an enzyme inhibitor or receptor modulator, impacting various biological processes .
The mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular pathways. The bicyclic structure facilitates high specificity in binding interactions, which is crucial for its biological effects .
Case Studies
- Enzyme Inhibition : In a study examining the compound's role as an enzyme inhibitor, it was found to significantly reduce the activity of target enzymes involved in metabolic pathways at concentrations as low as 50 μM .
- Therapeutic Potential : Another investigation highlighted its potential therapeutic effects in treating diseases linked to metabolic dysfunctions. The compound demonstrated efficacy in modulating pathways that are often dysregulated in conditions such as diabetes and obesity.
Applications in Scientific Research
The compound has several applications across various fields:
- Chemistry : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : Used extensively in biochemical assays to explore enzyme interactions and metabolic pathways.
- Medicine : Investigated for its therapeutic properties, including its potential use as a drug precursor due to its ability to inhibit specific enzymes or receptors .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H15N2O4 | Enzyme inhibitor; modulates metabolic pathways |
| Ethyl (1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | C15H15NO4 | Building block for drug synthesis; enzyme interactions |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in the synthesis of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide?
- Methodology : Use chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) or enantioselective catalysis (e.g., palladium-catalyzed coupling reactions with chiral ligands). Evidence from racemic mixtures (e.g., rac- forms) suggests starting with enantiopure intermediates or employing asymmetric synthesis .
- Data Consideration : Monitor enantiomeric excess (ee) via polarimetry or chiral chromatography. Compare retention times with known standards.
Q. How can researchers optimize reaction conditions for coupling steps involving bicyclo[3.2.0]heptane scaffolds?
- Methodology : Leverage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with sodium tert-butoxide as a base, as demonstrated in similar bicyclo systems .
- Experimental Design : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity (toluene vs. THF), and temperature (80°C for activation vs. RT for stability). Track yields via LC-MS or NMR .
Q. What analytical techniques are critical for characterizing the compound’s purity and structure?
- Techniques :
- NMR : Assign stereochemistry using 2D NOESY or COSY to resolve bicyclic ring protons .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95% as per evidence) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological activity?
- Approach : Introduce substituents at the benzyl or carboxamide positions (e.g., halogenation for lipophilicity). Compare bioactivity using SAR studies, as seen in chromium(III) complexes of similar bicyclo compounds .
- Data Analysis : Test antibacterial efficacy via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Cross-reference with cytotoxicity assays (e.g., HEK cell viability) .
Q. What mechanisms underlie the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated degradation studies (e.g., pH 1–9 buffers at 37°C) and monitor degradation products via LC-MS. Reference benzylpenicillin hydrolysis protocols for bicyclo-lactam stability analysis .
- Key Metrics : Half-life (t₁/₂) determination and identification of major degradation pathways (e.g., ring-opening via nucleophilic attack) .
Q. How can computational modeling predict the compound’s receptor-binding affinity?
- Approach : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., SSTR4, as seen in related bicyclo-carboxamides). Validate with in vitro binding assays (e.g., radioligand displacement) .
- Data Interpretation : Compare docking scores (ΔG) with experimental IC₅₀ values. Adjust force fields for bicyclic strain energy .
Q. What strategies resolve contradictions in spectroscopic data for bicyclo[3.2.0]heptane derivatives?
- Case Study : If NMR signals overlap (e.g., due to diastereomers), use variable-temperature NMR or X-ray crystallography. Refer to hydroxylation studies in azabicyclo systems for structural validation .
- Advanced Techniques : 2D HSQC for carbon-proton correlation; single-crystal XRD for absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
